molecular formula C23H25N3O3 B12175612 3-(1H-indol-3-yl)-1-[4-(phenoxyacetyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(phenoxyacetyl)piperazin-1-yl]propan-1-one

Cat. No.: B12175612
M. Wt: 391.5 g/mol
InChI Key: OZYZUHUBOPGPMW-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-[4-(phenoxyacetyl)piperazin-1-yl]propan-1-one is a complex organic compound that features an indole ring, a piperazine ring, and a phenoxyacetyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(phenoxyacetyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Piperazine Derivatization: The piperazine ring can be functionalized with a phenoxyacetyl group through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the indole derivative with the piperazine derivative under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: Various substitution reactions can occur, especially on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-cancer, anti-inflammatory, or neuroprotective drugs.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole ring could interact with aromatic amino acids in proteins, while the piperazine ring might enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the phenoxyacetyl group.

    1-(4-(Phenoxyacetyl)piperazin-1-yl)propan-1-one: Lacks the indole ring.

    3-(1H-indol-3-yl)-1-(phenyl)piperazin-1-yl]propan-1-one: Has a phenyl group instead of phenoxyacetyl.

Uniqueness

The presence of both the indole ring and the phenoxyacetyl group in 3-(1H-indol-3-yl)-1-[4-(phenoxyacetyl)piperazin-1-yl]propan-1-one might confer unique biological activities or chemical properties not seen in the similar compounds listed above.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(2-phenoxyacetyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C23H25N3O3/c27-22(11-10-18-16-24-21-9-5-4-8-20(18)21)25-12-14-26(15-13-25)23(28)17-29-19-6-2-1-3-7-19/h1-9,16,24H,10-15,17H2

InChI Key

OZYZUHUBOPGPMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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